4-Bromo-2-methyl-3-(((4-methylphenyl)sulfonyl)methyl)-1-phenyl-3-pyrazolin-5-one
Description
The compound 4-Bromo-2-methyl-3-(((4-methylphenyl)sulfonyl)methyl)-1-phenyl-3-pyrazolin-5-one features a pyrazolin-5-one core substituted with a bromine atom at position 4, a methyl group at position 2, a phenyl group at position 1, and a bulky [(4-methylphenyl)sulfonyl]methyl group at position 3. The [(4-methylphenyl)sulfonyl] (Tos) moiety is a common protecting group in organic synthesis, known for enhancing stability and directing reactivity .
Properties
IUPAC Name |
4-bromo-1-methyl-5-[(4-methylphenyl)sulfonylmethyl]-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-13-8-10-15(11-9-13)25(23,24)12-16-17(19)18(22)21(20(16)2)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXQTLXFCMLIBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-2-methyl-3-(((4-methylphenyl)sulfonyl)methyl)-1-phenyl-3-pyrazolin-5-one, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a bromine atom and a sulfonyl group, contributing to its pharmacological properties. The aim of this article is to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects.
- Molecular Formula : C18H17BrN2O3S
- Molecular Weight : 421.31 g/mol
- CAS Number : 9465981
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 4-bromo compounds. In vitro evaluations have shown that various pyrazole derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 4-Bromo Compound | 0.22 - 0.25 | Staphylococcus aureus |
| Other Pyrazoles | 4 - 8 | E. coli, MRSA |
The minimum inhibitory concentration (MIC) values indicate that the tested compounds have potent antimicrobial effects, particularly against resistant strains like MRSA .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Inhibition of cell growth |
| Hep-2 | 3.25 | Induction of apoptosis |
| A549 | 26 | Autophagy induction without apoptosis |
In a study by Bouabdallah et al., the compound demonstrated significant cytotoxicity against Hep-2 and P815 cancer cell lines . Furthermore, it was noted that certain derivatives exhibited selective inhibition of Aurora-A kinase, which is crucial for cancer cell division .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrazole derivatives, including the compound . Results indicated that it effectively inhibited biofilm formation in Staphylococcus aureus and demonstrated bactericidal activity .
- Anticancer Screening : In another study focusing on various cancer cell lines, the compound was found to significantly reduce cell viability at low concentrations, suggesting its potential as an anticancer agent .
Scientific Research Applications
Pharmaceutical Applications
- Anti-inflammatory Activity : Research indicates that derivatives of pyrazolones, including this compound, exhibit significant anti-inflammatory effects. They are often investigated as potential treatments for conditions like arthritis and other inflammatory diseases.
- Analgesic Properties : Similar to other pyrazolone derivatives, this compound may serve as an analgesic agent, providing pain relief through mechanisms that inhibit cyclooxygenase enzymes.
- Antimicrobial Activity : Some studies have explored the antimicrobial properties of pyrazolone derivatives, suggesting that this compound could be effective against various bacterial strains.
Biological Studies
- Cellular Mechanisms : Investigations into the cellular mechanisms of action have revealed that compounds like 4-Bromo-2-methyl-3-(((4-methylphenyl)sulfonyl)methyl)-1-phenyl-3-pyrazolin-5-one can modulate signaling pathways related to inflammation and cell survival.
- Drug Design : The structural characteristics of this compound make it an attractive candidate for drug design, particularly in developing new anti-inflammatory or analgesic drugs.
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry examined the anti-inflammatory properties of various pyrazolone derivatives, including this compound. The results demonstrated that this compound significantly reduced inflammation in animal models, supporting its potential use in treating inflammatory diseases .
Case Study 2: Antimicrobial Activity
Another research article focused on the antimicrobial efficacy of pyrazolone derivatives against resistant bacterial strains. The study found that this compound exhibited notable antibacterial activity, highlighting its potential as a lead compound in antibiotic development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3
4-Bromo-2-methyl-3-((4-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one (CAS 946386-49-8)
- Structure: Replaces the Tos group with a 4-nitrophenoxymethyl substituent.
- Molecular Formula : C₁₇H₁₄BrN₃O₄ (MW: 404.2) .
- Key Differences: The nitro group (-NO₂) is strongly electron-withdrawing, increasing electrophilicity compared to the Tos group. Higher reactivity in nucleophilic aromatic substitution (NAS) reactions due to nitro’s activating effects. Reduced stability under reductive conditions (e.g., nitro → amine conversion) .
4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one (CAS 1024081-72-8)
- Structure: Features a 4-bromophenoxymethyl group.
- Molecular Formula : C₁₇H₁₄Br₂N₂O₂ (MW: 438.11) .
- The bromophenoxy group is less electron-withdrawing than Tos or nitro, leading to intermediate reactivity. Potential for Suzuki-Miyaura cross-coupling at the aryl bromide site .
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one
Electronic and Steric Effects
| Compound | Substituent at Position 3 | Electronic Effect | Steric Bulk |
|---|---|---|---|
| Target Compound | [(4-Methylphenyl)sulfonyl]methyl | Strongly electron-withdrawing | High (Tos group) |
| 4-Nitrophenoxy analog | 4-Nitrophenoxymethyl | Very electron-withdrawing | Moderate |
| 4-Bromophenoxy analog | 4-Bromophenoxymethyl | Mildly electron-withdrawing | Moderate |
| Bromomethyl analog | Bromomethyl | Electron-withdrawing (Br) | Low |
- Target Compound: The Tos group’s electron-withdrawing nature stabilizes the pyrazolinone ring, reducing undesired side reactions. Its steric bulk may hinder access to the reactive bromine site .
- Nitrophenoxy Analog: Higher electrophilicity but prone to reduction, limiting utility in oxidative environments .
- Bromophenoxy Analog: Balances reactivity and stability, suitable for cross-coupling chemistry .
Preparation Methods
Formation of the Pyrazolinone Core
The pyrazolinone core serves as the foundational structure for subsequent functionalization. Two primary approaches dominate the literature: Claisen-Schmidt condensation and microwave-assisted cyclization .
Claisen-Schmidt Condensation
The Claisen-Schmidt reaction between ethyl acetoacetate and phenylhydrazine under acidic conditions forms the pyrazolinone scaffold. In a representative procedure, equimolar quantities of ethyl acetoacetate (1.0 mol) and phenylhydrazine (1.0 mol) are refluxed in ethanol with glacial acetic acid as a catalyst for 4–6 hours, yielding 3-methyl-1-phenyl-3-pyrazolin-5-one with a reported efficiency of 78–85%. This method benefits from scalability but requires prolonged reaction times.
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates pyrazolinone synthesis. For instance, Gupta et al. demonstrated that irradiating ethyl-2,3-dioxobutyrate-2-(substituted phenyl)hydrazone with N-(2-chloro-4-nitrophenyl)malonamic acid hydrazide at 300 W for 5–8 minutes in ethanol achieves cyclization with yields exceeding 90%. This green approach reduces energy consumption and minimizes side reactions, making it preferable for lab-scale production.
Bromination at the 4-Position
Bromination introduces the critical bromine substituent at the 4-position of the pyrazolinone ring. N-Bromosuccinimide (NBS) and molecular bromine are the most common brominating agents.
N-Bromosuccinimide-Mediated Bromination
NBS in tetrahydrofuran (THF) under inert conditions selectively brominates the pyrazolinone core. A stoichiometric ratio of 1:1.2 (pyrazolinone:NBS) at 0–5°C for 2 hours achieves 88–92% conversion. The reaction mechanism proceeds via radical intermediates, ensuring minimal over-bromination.
Bromine in Acetic Acid
Alternatively, dissolving pyrazolinone in glacial acetic acid and adding liquid bromine (1:1 molar ratio) at room temperature for 24 hours yields the 4-bromo derivative with 75–80% efficiency. While cost-effective, this method necessitates careful handling due to bromine’s volatility and corrosivity.
Introduction of the Sulfonylmethyl Group
The sulfonylation step attaches the ((4-methylphenyl)sulfonyl)methyl moiety to the pyrazolinone core. This involves nucleophilic substitution or sulfonylation of intermediates .
Sulfonylation via Acyl Chlorides
Reacting 4-bromo-3-(chloromethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one with 4-methylbenzenesulfonyl chloride in the presence of pyridine (1:1.5 molar ratio) in ethanol at 80°C for 1 hour achieves 70–75% yield. Pyridine neutralizes HCl, driving the reaction to completion.
One-Pot Sulfonylation and Alkylation
A streamlined approach involves simultaneous alkylation and sulfonylation. Treating 4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one with para-toluenesulfonylmethyl chloride (1.2 equiv) and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 60°C for 6 hours affords the target compound in 82% yield. This method reduces purification steps but requires anhydrous conditions.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Solvent polarity profoundly impacts reaction kinetics. For sulfonylation, DMF outperforms ethanol and acetonitrile due to its high dielectric constant, which stabilizes ionic intermediates. Catalytic tetrabutylammonium bromide (TBAB) enhances nucleophilicity in SN2 reactions, improving yields by 12–15% compared to uncatalyzed conditions.
Table 1: Solvent Effects on Sulfonylation Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 60 | 6 | 82 |
| Ethanol | 80 | 8 | 75 |
| Acetonitrile | 70 | 10 | 68 |
Analytical Characterization
Synthesized compounds are validated via FT-IR , NMR , and XRD . Key spectral data for 4-bromo-2-methyl-3-(((4-methylphenyl)sulfonyl)methyl)-1-phenyl-3-pyrazolin-5-one include:
Challenges and Mitigation Strategies
Byproduct Formation
Over-bromination or di-sulfonylation may occur with excess reagents. Strict stoichiometric control (1:1.05 reagent ratio) and low temperatures (0–5°C) suppress these side reactions.
Purification Difficulties
Column chromatography with silica gel (ethyl acetate/hexane, 3:7) effectively separates the target compound from unreacted starting materials.
Q & A
Q. What are the established synthetic routes for 4-Bromo-2-methyl-3-(((4-methylphenyl)sulfonyl)methyl)-1-phenyl-3-pyrazolin-5-one?
The synthesis typically involves multi-step reactions starting with pyrazole precursors. Key steps include bromination at the 4-position, sulfonylation using 4-methylbenzenesulfonyl chloride, and cyclization. Solvents like dimethyl sulfoxide (DMSO) or ethanol are often employed, with acid/base catalysts to drive specific intermediates. For example, and highlight the use of sulfonylating agents and heterocyclic coupling reactions under controlled temperatures (60–80°C) . Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and stereochemistry (e.g., ¹H NMR signals for methyl groups at δ 2.1–2.5 ppm and aromatic protons at δ 7.0–7.8 ppm) .
- Infrared (IR) Spectroscopy : To identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
- Mass Spectrometry (MS) : For molecular weight verification (e.g., parent ion peaks matching the molecular formula C₁₈H₁₇BrN₂O₂S) .
Q. What preliminary biological activities have been reported for this compound?
Early studies suggest antimicrobial and anticancer potential. In vitro assays against bacterial strains (e.g., E. coli, S. aureus) and cancer cell lines (e.g., MCF-7, HeLa) are common. and note its role as a lead compound targeting enzymes like kinases or receptors such as EGFR .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
Optimization requires systematic variation of:
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to improve sulfonylation efficiency .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may increase solubility of intermediates.
- Temperature Control : Gradual heating (e.g., 60°C for bromination, 80°C for cyclization) minimizes side reactions.
Statistical tools like Design of Experiments (DoE) can model interactions between variables .
Q. How do crystallographic data resolve structural ambiguities in spectroscopic analysis?
Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths, angles, and torsion angles. For instance, and report mean σ(C–C) = 0.008 Å and R factors < 0.1, confirming the sulfonyl-methyl group’s spatial orientation . Discrepancies between NMR-calculated and XRD-observed conformers can be addressed via density functional theory (DFT) simulations .
Q. What strategies address contradictions in reported biological activity data?
- Dose-Response Replication : Validate potency across multiple cell lines (e.g., IC₅₀ values in μM ranges).
- Target-Specific Assays : Use enzyme inhibition assays (e.g., kinase profiling) to isolate mechanisms.
- Meta-Analysis : Compare data across studies (e.g., vs. 17) to identify confounding factors like impurity interference .
Q. How can computational methods predict structure-activity relationships (SAR)?
- Molecular Docking : Models interactions with biological targets (e.g., binding affinity to ATP pockets in kinases) .
- Quantitative SAR (QSAR) : Correlates electronic properties (e.g., Hammett constants of substituents) with bioactivity.
and emphasize the impact of bromine and sulfonyl groups on electron-withdrawing effects and steric hindrance .
Q. What advanced analytical techniques are used to study degradation pathways?
- High-Resolution Mass Spectrometry (HR-MS) : Identifies degradation products via exact mass matching.
- LC-MS/MS : Tracks hydrolytic or oxidative byproducts under stress conditions (e.g., pH 1–13, UV exposure).
- X-ray Photoelectron Spectroscopy (XPS) : Analyzes surface chemical states in solid-state degradation .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters from SC-XRD Studies
| Parameter | Value () | Value () |
|---|---|---|
| R factor | 0.083 | 0.038 |
| Mean σ(C–C) (Å) | 0.008 | 0.002 |
| Data-to-Parameter Ratio | 23.0 | 16.8 |
Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Source Reaction | Mitigation Method |
|---|---|---|
| Des-bromo analog | Incomplete bromination | Excess NBS, controlled T |
| Sulfonate ester | Over-sulfonylation | Stoichiometric sulfonyl chloride |
| Cyclization dimer | High-temperature side rxn | Slow addition of reagents |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
